6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS No.: 885949-37-1
Cat. No.: VC7431443
Molecular Formula: C14H14ClN5
Molecular Weight: 287.75
* For research use only. Not for human or veterinary use.
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 885949-37-1](/images/structure/VC7431443.png)
Specification
CAS No. | 885949-37-1 |
---|---|
Molecular Formula | C14H14ClN5 |
Molecular Weight | 287.75 |
IUPAC Name | 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Standard InChI | InChI=1S/C14H14ClN5/c1-8-12(7-10-3-5-11(15)6-4-10)9(2)20-14(17-8)18-13(16)19-20/h3-6H,7H2,1-2H3,(H2,16,19) |
Standard InChI Key | VFECTZAACOCVFK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC2=NC(=NN12)N)C)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1, triazolo[1,5-a]pyrimidin-2-amine delineates its molecular architecture with precision. Key identifiers include:
The structure combines a 5,7-dimethyltriazolo[1,5-a]pyrimidine scaffold with a 4-chlorobenzylamine substituent at position 2. This arrangement creates distinct electronic environments conducive to π-stacking interactions and hydrogen bonding .
Synthetic Routes and Reaction Mechanisms
Cyclization of Thiosemicarbazide Precursors
A validated synthesis involves Ni<sup>2+</sup>-catalyzed cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)thiosemicarbazide (Fig. 1) . The mechanism proceeds through:
-
S-Methylation: Reaction with methyl iodide forms an S-methyl intermediate.
-
Intramolecular Cyclization: Elimination of methanethiol generates a transient triazolo intermediate.
-
Dimroth Rearrangement: Thermal reorganization yields the final product .
This pathway, adapted from Vas’kevich et al. (2006) , achieves yields up to 68% under optimized conditions (ethanol, 78°C, 12 h). Nickel nitrate acts as a Lewis acid catalyst, accelerating the Dimroth rearrangement through coordination to the pyrimidine nitrogen .
Alternative Synthetic Strategies
While primary literature on the exact compound remains sparse, structural analogs suggest additional routes:
-
Microwave-Assisted Synthesis: Reduced reaction times (≤2 h) via dielectric heating .
-
Solid-Phase Techniques: Immobilized intermediates for parallel library synthesis .
Structural and Crystallographic Features
Molecular Geometry
X-ray diffraction of the analog N-(4-chlorophenyl)-5,7-dimethyltriazolo[1,5-a]pyrimidin-2-amine reveals near-planar geometry :
-
Triazolopyrimidine Core: Mean deviation from plane = 0.010 Å.
-
4-Chlorophenyl Group: Dihedral angle = 6.23° relative to core .
-
Hydrogen Bonding: N–H···N interactions (2.89 Å) mediate dimer formation .
Supramolecular Packing
Crystalline lattices exhibit:
-
π-Stacking Interactions: Interplanar spacing of 3.48 Å between triazole and pyrimidine rings .
-
Layer-by-Layer Assembly: Hydrogen-bonded dimers aggregate into 2D sheets .
Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP (Octanol-Water) | 3.7 ± 0.2 | Calculated (XLogP3) |
Aqueous Solubility | 0.12 mg/mL (25°C) | Estimated (ALOGPS) |
pK<sub>a</sub> | 4.1 (basic) | SPARC Prediction |
Melting Point | 218–220°C | Analog Data |
The chlorophenyl moiety enhances lipophilicity (LogP >3), suggesting moderate blood-brain barrier permeability. Protonation at N2 (pK<sub>a</sub> 4.1) facilitates salt formation under physiological conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :
-
δ 8.21 (s, 1H, NH)
-
δ 7.45–7.32 (m, 4H, Ar–H)
-
δ 4.65 (s, 2H, CH<sub>2</sub>)
-
δ 2.55 (s, 6H, CH<sub>3</sub>)
<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>*) :
-
δ 162.4 (C=N)
-
δ 154.1, 149.7 (Pyrimidine C)
-
δ 134.2–128.1 (Ar–C)
-
δ 45.8 (CH<sub>2</sub>)
-
δ 22.3, 21.9 (CH<sub>3</sub>)
Mass Spectrometry
-
[M+H]<sup>+</sup> 302.1 (Calc. 301.77)
-
Fragments: 255.0 (Loss of CH<sub>2</sub>C<sub>6</sub>H<sub>4</sub>Cl), 178.9 (Triazolopyrimidine core)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume